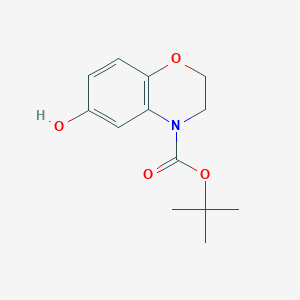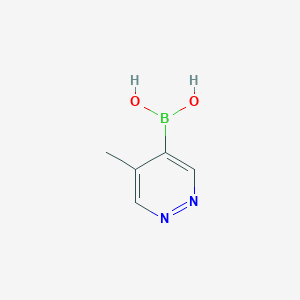
(5-Methylpyridazin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylpyridazin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridazine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyridazin-4-yl)boronic acid typically involves the reaction of 5-methylpyridazine with a boron-containing reagent. One common method is the borylation of 5-methylpyridazine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reagents and conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methylpyridazin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(5-Methylpyridazin-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Methylpyridazin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron-containing group to the target molecule. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling reactions.
4-Pyridinylboronic Acid: Similar in structure but lacks the methyl group on the pyridazine ring.
Uniqueness
(5-Methylpyridazin-4-yl)boronic acid is unique due to the presence of the methyl group on the pyridazine ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide advantages in certain synthetic applications, making it a valuable compound in organic synthesis .
Eigenschaften
Molekularformel |
C5H7BN2O2 |
|---|---|
Molekulargewicht |
137.93 g/mol |
IUPAC-Name |
(5-methylpyridazin-4-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O2/c1-4-2-7-8-3-5(4)6(9)10/h2-3,9-10H,1H3 |
InChI-Schlüssel |
NMAFAXYVBQQKGQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=NC=C1C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


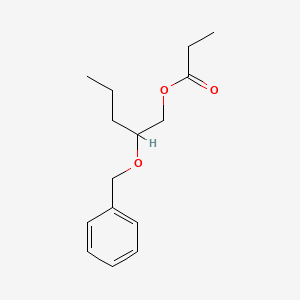
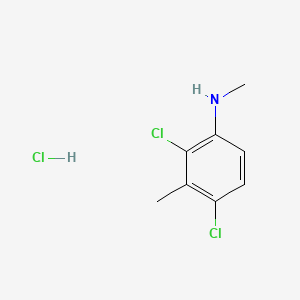
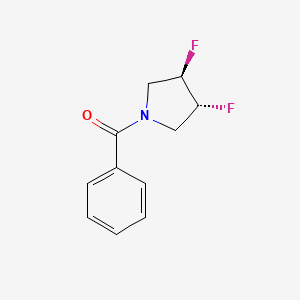
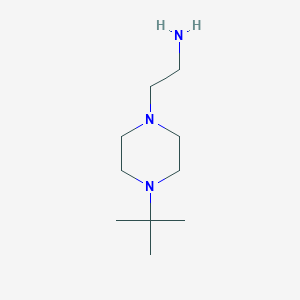
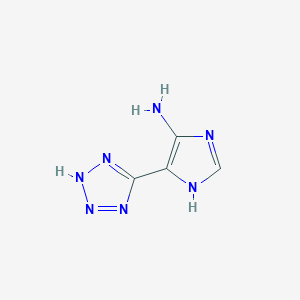
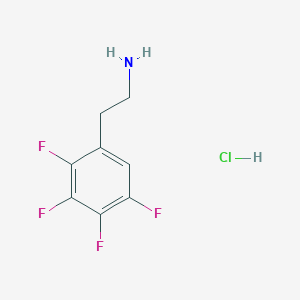
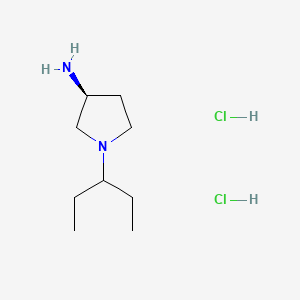
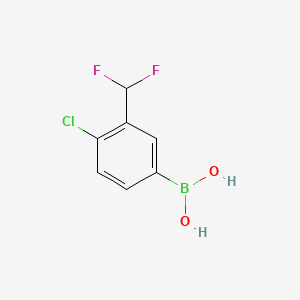
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
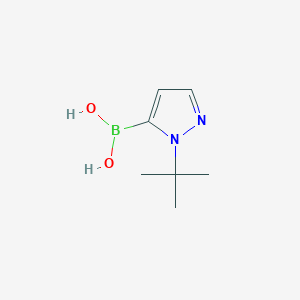
![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
![6-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13458139.png)
![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
